
2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This can be achieved by reacting an appropriate acyl hydrazine with a benzyl piperazine derivative.
Condensation reaction: The hydrazide is then condensed with a 3-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can occur at the hydrazide or piperazine rings.
Substitution: The benzyl group can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 2-(4-benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide, exhibit notable antimicrobial properties. A study evaluated various piperazine derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications of the piperazine structure enhanced antibacterial activity, suggesting potential for developing new antibiotics .
Case Study : In vitro assays showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that the presence of the benzyl group was crucial for enhancing antimicrobial potency.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. A significant study focused on its effects on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis, with IC50 values demonstrating potent cytotoxicity.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.5 | Induction of apoptosis via caspase activation |
NCI-H460 | 7.2 | Inhibition of tubulin polymerization |
The compound's mechanism was further elucidated through flow cytometry, which showed increased sub-G1 population, indicating apoptosis induction .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The compound was evaluated in models of neurodegeneration, showing protective effects against cellular damage induced by reactive oxygen species (ROS).
Case Study : In a model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in reduced levels of oxidative stress markers and improved cell viability compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide analogs: Compounds with similar structures but different substituents.
Hydrazide derivatives: Compounds with the hydrazide functional group but different aromatic or aliphatic substituents.
Uniqueness
The uniqueness of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other hydrazide derivatives.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-8-4-7-18(13-19)14-21-22-20(26)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14,25H,9-12,15-16H2,(H,22,26)/b21-14+ |
InChI Key |
PAULTJLCXCBRGJ-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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